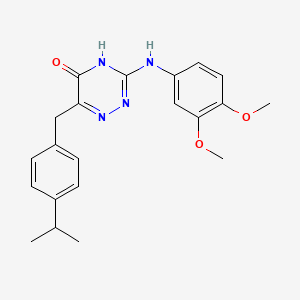

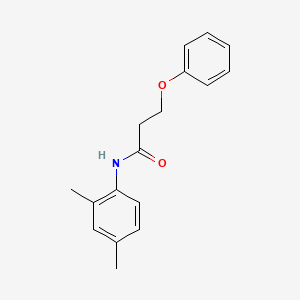

N-(2,4-dimethylphenyl)-3-phenoxypropanamide

Overview

Description

“N-(2,4-Dimethylphenyl)formamide” is a chemical compound used in scientific research as a solvent, reaction medium, and reagent in organic synthesis . It’s also known as a chemical compound and has a molecular weight of 149.19 .

Molecular Structure Analysis

The molecular structure analysis of “N-(2,4-dimethylphenyl)formamide” reveals that it crystallizes in a centrosymmetric pattern .

Chemical Reactions Analysis

Aromatic amides like “N-(2,4-dimethylphenyl)formamide” may be cleaved to potentially genotoxic primary amines upon oral intake . Another study showed that amitraz and its main metabolites, including “N-(2,4-dimethylphenyl)formamide”, are known to be potent neurotoxicants .

Scientific Research Applications

Neurotoxicity Assessment

N-(2,4-dimethylphenyl)-3-phenoxypropanamide: is a metabolite of the pesticide amitraz and has been studied for its neurotoxic effects. Research has shown that it can pass the blood-brain barrier and potentially induce toxicity in the central and peripheral nervous systems . This compound and its related metabolites are used in in vitro studies to assess cytotoxicity using assays like MTT and PC in HepG2 cells .

Environmental Impact Studies

The compound is also utilized in environmental studies to understand the impact of pesticides on non-target organisms, such as bees. Since amitraz is widely used in beehives to control parasitic diseases, its metabolites, including N-(2,4-dimethylphenyl)-3-phenoxypropanamide , can accumulate in hive products. This necessitates research into the implications for honeybee health and the quality of honey .

Organic Synthesis

In the field of organic chemistry, N-(2,4-dimethylphenyl)-3-phenoxypropanamide finds use as a reagent in organic synthesis. Its properties make it suitable for various chemical reactions, contributing to the synthesis of complex organic compounds .

Polymer Chemistry

This compound is an essential component in the synthesis of polymers. It’s used in creating materials like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET), which have widespread applications in industries ranging from construction to textiles .

Computational Toxicology

Computational methods utilize N-(2,4-dimethylphenyl)-3-phenoxypropanamide to predict the toxicological profiles of chemicals. In silico strategies survey potential target receptors, contributing to the understanding of the compound’s interaction with biological pathways .

Drug Discovery

The interaction of N-(2,4-dimethylphenyl)-3-phenoxypropanamide with various receptors, including those involved in nuclear receptor signaling and stress response pathways, makes it a candidate for drug discovery research. Its effects on hormone and neurotransmitter responses are of particular interest .

Safety and Hazards

While specific safety and hazard information for “N-(2,4-dimethylphenyl)-3-phenoxypropanamide” is not available, it’s important to handle similar compounds with care. For instance, “N-(2,4-dimethylphenyl)formamide” should not be used in food, drug, pesticide, or biocidal product use . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Mechanism of Action

Target of Action

N-(2,4-dimethylphenyl)-3-phenoxypropanamide, also known as Amitraz, primarily targets the alpha-adrenergic receptors in the central nervous system . It also interacts with octopamine receptors . These receptors play a crucial role in neurotransmission, affecting various physiological processes.

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . By binding to these receptors, it induces conformational changes that lead to receptor activation . This interaction results in the inhibition of monoamine oxidases and prostaglandin synthesis , leading to overexcitation, paralysis, and death in insects .

Biochemical Pathways

The activation of alpha-adrenergic and octopamine receptors alters several biochemical pathways. The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, leading to an accumulation of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter activity and overexcitation of the nervous system . The inhibition of prostaglandin synthesis affects inflammatory responses and other physiological processes .

Pharmacokinetics

The pharmacokinetics of Amitraz involves its rapid metabolism to form six metabolites during biotransformation . These include N-methyl-N’-(2,4-xylyl)formamide, Form-2’4’xylidine, 4-N-Methyl-formidoyl)amino-meta-toluix acid, 4-Formamido-meta-toluic acid, 4-Acetamido-meta-toluic acid, and 4-Amino-meta-toluic acid .

Result of Action

The molecular and cellular effects of Amitraz’s action include overexcitation of the nervous system, leading to paralysis and death in insects . In mammals, Amitraz is less harmful and is used as an insecticide against mite or tick infestation of dogs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Amitraz. For instance, the compound’s volatility and water insolubility may affect its distribution in the environment . Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and exposure to light.

properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3-phenoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-13-8-9-16(14(2)12-13)18-17(19)10-11-20-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQIDSXSZWBSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCOC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50975890 | |

| Record name | N-(2,4-Dimethylphenyl)-3-phenoxypropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670827 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

6048-40-4 | |

| Record name | N-(2,4-Dimethylphenyl)-3-phenoxypropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide](/img/no-structure.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2358541.png)

![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)

![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)

![5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2358549.png)

![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)